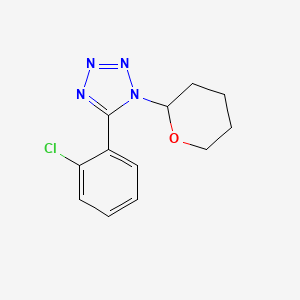
3-Pyridinecarbonitrile, 2-ethyl-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarbonitrile, 2-ethyl-6-methyl- is a heterocyclic organic compound that belongs to the class of nicotinonitriles. These compounds are characterized by the presence of a nitrile group attached to a pyridine ring. The compound’s structure includes an ethyl group at the 2-position and a methyl group at the 6-position of the pyridine ring. This specific arrangement of substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-ethyl-6-methyl- typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids. One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in the presence of morpholine and alkylating agents. The reaction is carried out in ethanol at room temperature, leading to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles .
Industrial Production Methods
Industrial production methods for 3-Pyridinecarbonitrile, 2-ethyl-6-methyl- are not extensively documented in the literature. the principles of multicomponent synthesis and the use of efficient catalytic systems are likely employed to achieve high yields and purity in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarbonitrile, 2-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted nicotinonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Pyridinecarbonitrile, 2-ethyl-6-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarbonitrile, 2-ethyl-6-methyl- is not fully understood. it is believed to interact with specific molecular targets and pathways, including enzymes and receptors involved in cellular processes. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-6-ethyl-nicotinonitrile
- 2-Ethyl-4-methyl-nicotinonitrile
- 2-Methyl-4-ethyl-nicotinonitrile
Uniqueness
3-Pyridinecarbonitrile, 2-ethyl-6-methyl- is unique due to its specific substitution pattern on the pyridine ring This arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other nicotinonitrile derivatives
Propiedades
Fórmula molecular |
C9H10N2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-ethyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-3-9-8(6-10)5-4-7(2)11-9/h4-5H,3H2,1-2H3 |
Clave InChI |
RHPFWXJLVQVIAP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=N1)C)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-dimethyl-8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B8438930.png)







![2-Mercapto-5,6,7,8,9,10-hexahydrocycloocta[d]-pyrimidine-4-ol](/img/structure/B8438987.png)


